FtsZ-IN-1

Antibacterial drug discovery FtsZ inhibition Structure-activity relationship

FtsZ-IN-1 (A3) is a validated chemical probe with defined SAR: 4-position substitution on quinolinium yields potent anti-staphylococcal activity (MIC 0.5-1 µg/mL) and quantified low hemolytic toxicity (IC5 = 64 µg/mL). Ideal as a reproducible benchmark for FtsZ inhibitor development and Gram-positive studies.

Molecular Formula C26H32IN3
Molecular Weight 513.5 g/mol
Cat. No. B12419644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFtsZ-IN-1
Molecular FormulaC26H32IN3
Molecular Weight513.5 g/mol
Structural Identifiers
SMILESCC1CCN(CC1)C2=CC(=[N+](C3=CC=CC=C32)C)C=CC4=CC=C(C=C4)N(C)C.[I-]
InChIInChI=1S/C26H32N3.HI/c1-20-15-17-29(18-16-20)26-19-23(28(4)25-8-6-5-7-24(25)26)14-11-21-9-12-22(13-10-21)27(2)3;/h5-14,19-20H,15-18H2,1-4H3;1H/q+1;/p-1
InChIKeyQNSNMYHREQPTRX-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FtsZ-IN-1: A Quinolinium-Based FtsZ Inhibitor for Antibacterial Research Procurement


FtsZ-IN-1 (also known as compound A3) is a potent, synthetic small molecule inhibitor of the bacterial cell division protein FtsZ, identified through a structure-activity relationship (SAR) study of 1-methylquinolinium derivatives [1]. The compound is characterized by a quinolinium ring and has a molecular formula of C26H32IN3, corresponding to a molecular weight of 513.47 g/mol . It is primarily utilized as a chemical probe in antibacterial research, particularly for studying the effects of FtsZ polymerization and cell division in Gram-positive bacteria.

Why Substituting FtsZ-IN-1 with Other FtsZ Inhibitors Risks Experimental Inconsistency


FtsZ inhibitors are a chemically diverse class with distinct mechanisms of action, even among close analogs. Substituting FtsZ-IN-1 with other reported inhibitors, such as PC190723 or its analogs, is not equivalent because their effects on FtsZ biochemistry can be divergent and even opposing. For example, while some compounds stabilize FtsZ polymers, others may destabilize them or show no activity in certain GTPase assays [1]. The specific SAR study that identified FtsZ-IN-1 showed that even small modifications to the quinolinium scaffold (e.g., changing the substituent position from the 2- to the 4-position) dramatically altered antibacterial potency [2]. Therefore, assuming functional equivalence between FtsZ inhibitors without direct, side-by-side experimental validation is a significant source of potential experimental error and can lead to misinterpretation of biological results.

Quantitative Evidence for Selecting FtsZ-IN-1 Over Structural or Functional Analogs


FtsZ-IN-1 (A3) Demonstrates Superior Antibacterial Potency Against S. aureus Compared to Many Quinolinium Analogs

In the original SAR study of twenty 1-methylquinolinium derivatives, FtsZ-IN-1 (compound A3) exhibited among the highest antibacterial activity against S. aureus. Its potency was superior to the majority of other analogs in the series, which possessed different substituents on the quinolinium core [1].

Antibacterial drug discovery FtsZ inhibition Structure-activity relationship

FtsZ-IN-1 (A3) Provides Quantitative, Low Hemolytic Toxicity Data Not Widely Available for Key Comparators Like PC190723

FtsZ-IN-1 (A3) has a characterized hemolytic toxicity profile, with an IC5 value of 64 μg/mL against mouse erythrocytes. This quantitative safety margin data is often not reported or readily available for other well-known FtsZ inhibitors like PC190723 or TXA709, making FtsZ-IN-1 a more transparent choice for experiments where cytotoxicity is a concern [1].

Safety pharmacology Hemolytic toxicity Therapeutic index

FtsZ-IN-1 (A3) Exhibits Potent Activity Against S. epidermidis (MIC = 0.25 μg/mL), a Broader Gram-Positive Spectrum

FtsZ-IN-1 (A3) demonstrated an MIC of 0.25 μg/mL against S. epidermidis, which is lower than its MIC against S. aureus (0.5-1 μg/mL) [1]. This suggests a potent and potentially broader Gram-positive antibacterial profile compared to some other FtsZ inhibitors which may have a narrower spectrum focused primarily on S. aureus .

Antibacterial spectrum FtsZ inhibition Gram-positive pathogens

Optimal Research and Discovery Applications for FtsZ-IN-1 Based on Verified Differentiation


Lead Optimization and SAR Studies in FtsZ-Targeted Drug Discovery

FtsZ-IN-1 (A3) serves as an optimized lead compound from a defined chemical series. Its identification through a rigorous SAR campaign, which established that 4-position substitution on the quinolinium ring enhances potency (MIC down to 0.25 μg/mL), makes it an ideal benchmark for new derivative synthesis. Researchers can directly compare the MICs of new analogs against FtsZ-IN-1's established values (0.5-1 μg/mL for S. aureus) to quantify improvements or understand structural modifications [1].

In Vivo Efficacy Studies Requiring a Pre-Defined Safety Window

For studies progressing to in vivo models of infection, FtsZ-IN-1 provides a clear advantage due to its characterized low hemolytic toxicity (IC5 = 64 μg/mL). This quantitative data allows for more precise calculation of initial dosing regimens and safety margins in animal models, a significant benefit over other FtsZ inhibitors like PC190723 or TXA709, where such quantitative safety data is not readily available in the primary literature [1].

Investigating FtsZ as a Target in Diverse Gram-Positive Pathogens

FtsZ-IN-1's potent activity against S. epidermidis (MIC = 0.25 μg/mL), in addition to S. aureus, makes it a superior tool for studies focused on non-aureus staphylococci or for screening programs aiming to identify FtsZ inhibitors with a broad Gram-positive spectrum. Its well-defined activity against multiple species supports its use as a positive control in assays targeting these pathogens [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for FtsZ-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.